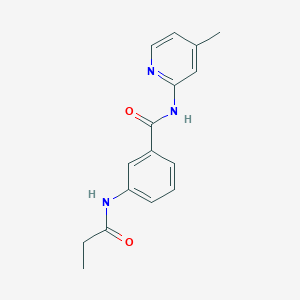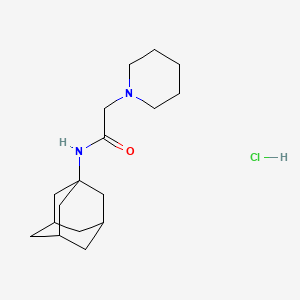
N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide, also known as MPBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPBA is a member of the benzamide family and is a small molecule that can easily pass through cell membranes, making it an attractive candidate for drug development.
Mécanisme D'action
N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide's mechanism of action involves its ability to bind to the active site of PARP, inhibiting its activity. This leads to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death. In the case of inflammation, N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of inflammatory cytokines.
Biochemical and Physiological Effects:
N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide's ability to inhibit PARP has been shown to have a range of biochemical and physiological effects. In cancer cells, N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide has been shown to induce apoptosis and inhibit tumor growth. In inflammation, N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide has been shown to reduce the production of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and reach its target site. Additionally, N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide has been shown to have low toxicity in vitro, making it a relatively safe compound for use in lab experiments. However, one limitation of N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide is its instability in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several potential future directions for N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide research. One area of interest is the development of N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide-based PARP inhibitors for cancer treatment. Additionally, N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide's anti-inflammatory properties make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Further research is also needed to better understand the pharmacokinetics and pharmacodynamics of N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide in vivo, which could inform its potential use as a therapeutic agent in humans.
Méthodes De Synthèse
The synthesis of N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide involves the reaction of 4-methyl-2-pyridinylamine with 3-(propionylamino)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization or chromatography.
Applications De Recherche Scientifique
N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In oncology, N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide has been shown to inhibit the growth of cancer cells by targeting the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide has also been studied for its anti-inflammatory properties, with research suggesting that it can reduce the production of inflammatory cytokines in the body.
Propriétés
IUPAC Name |
N-(4-methylpyridin-2-yl)-3-(propanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-3-15(20)18-13-6-4-5-12(10-13)16(21)19-14-9-11(2)7-8-17-14/h4-10H,3H2,1-2H3,(H,18,20)(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPOEKNJMFXVIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=NC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5397168.png)
![2-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5397176.png)
![1-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2'-ethyl-5'-methyl-1H,3'H-2,4'-biimidazole](/img/structure/B5397181.png)

![4-({4-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5397185.png)
![8-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5397193.png)
![6-hydroxy-5-nitro-2-[2-(3-phenoxyphenyl)vinyl]-4(3H)-pyrimidinone](/img/structure/B5397200.png)
![N-[2-(4-methoxyphenyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B5397224.png)
![N-(3-chlorophenyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5397238.png)
![7-methyl-N-1-naphthyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5397256.png)

![7-ethyl-1-{[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-3-methyl-6,7-dihydroimidazo[1,5-a]pyrazin-8(5H)-one](/img/structure/B5397264.png)
![N-cyclopropyl-2-methyl-7-(3-pyridin-4-ylpropanoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5397268.png)
![1-[(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-(1-piperidinyl)-2-propanol](/img/structure/B5397271.png)